

# Diosuxentan Demonstrates Promising Reductions in Proteinuria in Nephropathy Models, Challenging Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Diosuxentan |           |
| Cat. No.:            | B15606746   | Get Quote |

Shanghai, China - New data on **Diosuxentan** (SC0062), a novel, potent, and selective endothelin receptor type A (ETA) antagonist, reveals significant reductions in proteinuria in patients with IgA nephropathy (IgAN) and diabetic kidney disease (DKD). These findings position **Diosuxentan** as a potential new therapeutic option, benchmarking favorably against the current standard of care in preclinical and clinical nephropathy models. This comparison guide provides an objective analysis of **Diosuxentan**'s performance against established treatments, supported by experimental data.

### **Executive Summary**

**Diosuxentan**'s mechanism of action, centered on the selective blockade of the endothelin A receptor, addresses a key pathway in the progression of kidney disease. By inhibiting the effects of endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory molecule, **Diosuxentan** has been shown to modulate renal hemodynamics, counter inflammation and fibrosis, and ultimately reduce the leakage of protein into the urine (proteinuria), a hallmark of kidney damage.[1]

Clinical data from the Phase 2 2-SUCCEED study demonstrated that **Diosuxentan**, when added to a standard-of-care regimen of angiotensin-converting enzyme inhibitors (ACEi) or angiotensin receptor blockers (ARBs), resulted in a dose-dependent and statistically significant reduction in proteinuria in patients with both IgAN and DKD.[1][2][3] Notably, the 20 mg dose of **Diosuxentan** showed the most substantial impact.[2][3]



This performance is particularly noteworthy when compared to the current standard of care, which primarily relies on renin-angiotensin-aldosterone system (RAAS) inhibitors (ACEis and ARBs) and, more recently, sodium-glucose cotransporter-2 (SGLT2) inhibitors.[4][5][6][7][8] While these agents are effective in slowing disease progression, a significant number of patients continue to have persistent proteinuria, indicating a need for additional therapeutic strategies.

## **Comparative Data Analysis**

The following tables summarize the performance of **Diosuxentan** in comparison to standard of care and other endothelin receptor antagonists in clinical trials for IgA Nephropathy.

Table 1: Change in Urine Protein-to-Creatinine Ratio (UPCR) in IgA Nephropathy Patients

| Treatment                     | Study                        | Baseline<br>UPCR<br>(Median) | Treatment<br>Duration | Placebo-<br>Corrected<br>Geometric<br>Mean Change<br>from Baseline<br>in UPCR |
|-------------------------------|------------------------------|------------------------------|-----------------------|-------------------------------------------------------------------------------|
| Diosuxentan<br>(SC0062) 5 mg  | 2-SUCCEED<br>(Phase 2)       | 1.2 g/g                      | 24 weeks              | -22.4%                                                                        |
| Diosuxentan<br>(SC0062) 10 mg | 2-SUCCEED<br>(Phase 2)       | 1.2 g/g                      | 24 weeks              | -30.9%                                                                        |
| Diosuxentan<br>(SC0062) 20 mg | 2-SUCCEED<br>(Phase 2)       | 1.2 g/g                      | 24 weeks              | -51.6%[2]                                                                     |
| Atrasentan                    | ALIGN (Phase 3<br>Interim)   | Not Reported                 | 36 weeks              | -36.1% (vs.<br>placebo on top of<br>RAS inhibitor)[9]                         |
| Sparsentan                    | PROTECT<br>(Phase 3 Interim) | Not Reported                 | 36 weeks              | -49.8% (vs.<br>-15.1% for<br>irbesartan)[10]                                  |

Table 2: Safety and Tolerability Profile



| Treatment                    | Key Adverse Events                                                                                                  |  |
|------------------------------|---------------------------------------------------------------------------------------------------------------------|--|
| Diosuxentan (SC0062)         | Well-tolerated with an acceptable safety profile, no increased risk of peripheral edema compared to placebo.[2][11] |  |
| Atrasentan                   | Favorable safety profile consistent with previously reported data.[9]                                               |  |
| Sparsentan                   | Generally well-tolerated.[12]                                                                                       |  |
| Standard of Care (ACEi/ARBs) | Generally well-tolerated, but can cause cough (ACEi), hyperkalemia, and a small initial decrease in eGFR.           |  |
| Standard of Care (SGLT2i)    | Generally well-tolerated, but can increase the risk of genital yeast infections and diabetic ketoacidosis (rare).   |  |

# Experimental Protocols 2-SUCCEED Phase 2 Study (Diosuxentan)

The efficacy and safety of **Diosuxentan** were evaluated in a Phase 2, randomized, double-blind, placebo-controlled, dose-finding clinical trial.

- Patient Population: Adults with biopsy-proven IgA nephropathy, eGFR ≥ 30 ml/min/1.73 m²,
   and UPCR ≥ 750 mg/g despite being on a maximum tolerated dose of an ACEi or ARB.[2]
- Intervention: Patients were randomized to receive placebo or **Diosuxentan** at doses of 5 mg, 10 mg, or 20 mg once daily for 24 weeks.[2]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in 24-hour UPCR at week 12.[2] Secondary endpoints included the change in UPCR at other time points and changes in eGFR.[11]
- Safety Assessment: Safety was monitored through the recording of treatment-emergent adverse events and serious adverse events.[11]



#### **ALIGN Phase 3 Study (Atrasentan)**

This was a Phase 3, multinational, double-blind, randomized, placebo-controlled trial.

- Patient Population: Adults with biopsy-proven IgA nephropathy, total urinary protein excretion of at least 1 g per day, and an eGFR of at least 30 ml/min/1.73 m<sup>2</sup>.[13]
- Intervention: Patients were randomly assigned to receive atrasentan (0.75 mg per day) or a matched placebo, in addition to supportive care with a RAS inhibitor.[9][13]
- Primary Endpoint: The primary outcome was the change in the 24-hour UPCR from baseline to week 36.[13][14]

#### **PROTECT Phase 3 Study (Sparsentan)**

This was an international, randomized, double-blind, active-controlled study.

- Patient Population: Adults with biopsy-proven IgA nephropathy and proteinuria of 1.0 g/day or higher despite maximized treatment with a RAS inhibitor for at least 12 weeks.[15]
- Intervention: Patients were randomly assigned in a 1:1 ratio to receive either sparsentan 400 mg once daily or irbesartan 300 mg once daily.[15][16]
- Primary Endpoint: The primary efficacy endpoint was the change in proteinuria from baseline at week 36.[17]

# Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biology and the design of the clinical trials, the following diagrams are provided.





Click to download full resolution via product page

Caption: **Diosuxentan**'s mechanism of action in nephropathy.





Click to download full resolution via product page

Caption: Workflow of the 2-SUCCEED Phase 2 clinical trial.

#### Conclusion

**Diosuxentan** has demonstrated a clinically meaningful and statistically significant reduction in proteinuria in patients with IgA nephropathy and diabetic kidney disease who are already receiving standard-of-care treatment. Its performance, particularly at the 20 mg dose, appears comparable to or potentially better than other endothelin receptor antagonists in development, although direct head-to-head trials are needed for a definitive comparison. The favorable safety profile, especially the lack of significant fluid retention, is a promising feature. As a selective ETA receptor antagonist, **Diosuxentan** represents a targeted approach to addressing the



underlying pathophysiology of nephropathy and holds the potential to become a valuable addition to the therapeutic armamentarium for patients with chronic kidney disease. Further long-term data from ongoing and future studies will be crucial to fully establish its role in preserving kidney function and improving patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BioCity's ETA-Selective Antagonist SC0062 Granted Breakthrough Therapy Designation in China for Diabetic Kidney Disease with Albuminuria [prnewswire.com]
- 2. hcplive.com [hcplive.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. IgA nephropathy in adults—treatment standard PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. IgA nephropathy in adults-treatment standard PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. novartis.com [novartis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Selective Endothelin Receptor Antagonist SC0062 in IgA Nephropathy: A Randomized Double-Blind Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Considerations for the Use of Sparsentan in the Treatment of Patients with IgAN in Clinical Practice PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atrasentan in Patients with IgA Nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. novartis.com [novartis.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]



- 17. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Diosuxentan Demonstrates Promising Reductions in Proteinuria in Nephropathy Models, Challenging Standard of Care]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b15606746#benchmarking-diosuxentan-against-standard-of-care-in-nephropathy-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com